1-(Chloromethyl)cyclohexane-1-carboxylic acid

Nucleophilic substitution Leaving group ability SN2 reactivity

1-(Chloromethyl)cyclohexane-1-carboxylic acid (CAS 773100-55-3) is a 1,1-disubstituted cyclohexane derivative bearing both a carboxylic acid and a chloromethyl group at the geminal position, with molecular formula C₈H₁₃ClO₂ and molecular weight 176.64 g/mol. This compound belongs to the class of cyclohexanecarboxylic acid derivatives that serve as versatile intermediates in the synthesis of pharmaceutically active compounds, particularly those targeting LPA1 receptors and other enzyme systems.

Molecular Formula C8H13ClO2
Molecular Weight 176.64
CAS No. 773100-55-3
Cat. No. B2666443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)cyclohexane-1-carboxylic acid
CAS773100-55-3
Molecular FormulaC8H13ClO2
Molecular Weight176.64
Structural Identifiers
SMILESC1CCC(CC1)(CCl)C(=O)O
InChIInChI=1S/C8H13ClO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11)
InChIKeyGVFCZGHLORJTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Chloromethyl)cyclohexane-1-carboxylic acid (CAS 773100-55-3): A Bifunctional Cyclohexane Building Block for Pharmaceutical Intermediate Synthesis


1-(Chloromethyl)cyclohexane-1-carboxylic acid (CAS 773100-55-3) is a 1,1-disubstituted cyclohexane derivative bearing both a carboxylic acid and a chloromethyl group at the geminal position, with molecular formula C₈H₁₃ClO₂ and molecular weight 176.64 g/mol [1]. This compound belongs to the class of cyclohexanecarboxylic acid derivatives that serve as versatile intermediates in the synthesis of pharmaceutically active compounds, particularly those targeting LPA1 receptors and other enzyme systems [2]. The geminal positioning of the reactive chloromethyl (–CH₂Cl) electrophile adjacent to the carboxylic acid functionality enables distinct synthetic transformations that are not accessible to mono-substituted or ring-substituted analogs. Computed physicochemical properties include XLogP3-AA of 2.3, topological polar surface area (TPSA) of 37.3 Ų, and one hydrogen bond donor with two hydrogen bond acceptors [1].

Why Generic Substitution Fails: Physicochemical and Reactivity Differentiation of 1-(Chloromethyl)cyclohexane-1-carboxylic acid from Its Closest Analogs


Although several 1-substituted cyclohexane-1-carboxylic acid derivatives share the same geminal disubstitution pattern, simple replacement of the chloromethyl group with bromomethyl, hydroxymethyl, or aminomethyl congeners—or use of the ester form (chloromethyl cyclohexanecarboxylate)—leads to substantially different reactivity profiles, lipophilicity, and hazard classifications. The chloromethyl group offers a leaving group ability (Cl⁻) that is intermediate between the poor leaving groups hydroxide and amine and the highly reactive bromide in the bromomethyl analog [1]. This intermediate reactivity can be advantageous when controlled, stepwise nucleophilic substitution is required, whereas the bromomethyl analog's ~10³-fold greater leaving group propensity may lead to premature alkylation or undesired side reactions under identical conditions [1][2]. Additionally, the free carboxylic acid form (as opposed to the chloromethyl ester) retains the capacity for direct amide coupling and salt formation without prior deprotection, while avoiding the acute oral toxicity (H301) associated with the ester congener [3].

Quantitative Differentiation Evidence: 1-(Chloromethyl)cyclohexane-1-carboxylic acid vs. Closest Structural Analogs


Leaving Group Reactivity: Chloride vs. Bromide—Controlled Alkylation vs. Premature Reactivity

The chloromethyl group (–CH₂Cl) in the target compound provides a chloride leaving group, whereas the direct bromomethyl analog 1-(bromomethyl)cyclohexane-1-carboxylic acid (CAS 72335-62-7) provides a bromide leaving group. In nucleophilic substitution (SN2) reactions, the established leaving group ability order is I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being a substantially better leaving group than chloride [1]. This difference in leaving group propensity translates to measurably different reaction rates: under identical SN2 conditions, primary alkyl bromides react approximately 30–50 times faster than the corresponding primary alkyl chlorides due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol for C–Br vs. ~327 kJ/mol for C–Cl) and greater polarizability of bromide [2]. For synthetic applications requiring sequential derivatization—where the chloromethyl group must remain intact during initial carboxylic acid transformations (e.g., amide coupling, esterification)—the lower reactivity of the C–Cl bond relative to C–Br provides a wider operational window and reduces competing alkylation side reactions [1][2].

Nucleophilic substitution Leaving group ability SN2 reactivity Alkyl halide reactivity

Molecular Weight and Atom Economy: 25% Mass Reduction vs. Bromomethyl Analog

The molecular weight of 1-(chloromethyl)cyclohexane-1-carboxylic acid is 176.64 g/mol, compared to 221.09 g/mol for the bromomethyl analog (CAS 72335-62-7), a difference of 44.45 g/mol [1][2]. This represents a 25.2% higher molecular weight for the bromo analog, which directly impacts atom economy when these compounds are used as synthetic intermediates. In multi-step syntheses where the halomethyl group is ultimately displaced (e.g., by a nucleophile to introduce an amine, thiol, or carbon substituent), the chloromethyl compound discards a chloride leaving group (35.45 g/mol) while the bromomethyl variant discards a bromide leaving group (79.90 g/mol). The 44.45 g/mol difference in waste mass per equivalent translates to proportionally higher raw material costs and waste disposal burden at scale [3].

Atom economy Molecular weight Scale-up efficiency Cost of goods

Lipophilicity Gradient Across Analogs: XLogP3-AA Differentiation for Membrane Permeability and Extraction Behavior

Computed lipophilicity values (XLogP3-AA) establish a clear gradient across the analog series: 1-(chloromethyl)cyclohexane-1-carboxylic acid (XLogP3-AA = 2.3) occupies a position between the parent cyclohexanecarboxylic acid (XLogP3-AA = 1.9) and the bromomethyl analog (XLogP3-AA = 2.5), while the hydroxymethyl analog is more hydrophilic (XLogP3-AA = 1.0) and the aminomethyl analog is substantially more polar (XLogP3-AA = -1.5) [1][2][3][4]. The chloromethyl variant's logP of 2.3 is within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the bromomethyl analog at 2.5 begins to approach the upper boundary, and the aminomethyl analog at -1.5 falls well below the acceptable range for passive membrane permeation [5]. The TPSA of 37.3 Ų for the chloromethyl compound is identical to the bromomethyl analog but substantially lower than the hydroxymethyl (57.5 Ų) and aminomethyl (63.3 Ų) variants, indicating superior passive membrane permeability potential [1][3][4].

Lipophilicity LogP Drug-likeness Extraction efficiency Chromatographic behavior

GHS Hazard Profile: Differential Acute Oral Toxicity vs. the Chloromethyl Ester Congener

The GHS hazard classification for 1-(chloromethyl)cyclohexane-1-carboxylic acid includes H314 (Skin Corrosion/Irritation Category 1B, 100%) and H335 (Specific Target Organ Toxicity – Single Exposure Category 3, 100%) [1]. Notably, the compound lacks the H301 (Acute Toxicity, Oral, Category 3) classification that is assigned to its direct ester analog, chloromethyl cyclohexanecarboxylate (CAS 29916-48-1), which carries H301 (100%), H314 (100%), and H335 (100%) [2]. The absence of acute oral toxicity classification for the free acid form reduces the personal protective equipment (PPE) and engineering control burden during handling relative to the ester, and may simplify regulatory compliance for laboratory-scale procurement and storage [3]. Both compounds share the Skin Corrosion 1B and STOT SE 3 classifications, reflecting the common chloromethyl functional group hazard.

Safety profile GHS classification Acute toxicity Handling requirements Process safety

Hydrogen Bond Donor Capacity: Enabling Direct Amide Coupling and Salt Formation vs. Ester Prodrug Forms

The free carboxylic acid group in 1-(chloromethyl)cyclohexane-1-carboxylic acid (1 HBD, 2 HBA) enables direct amide coupling, salt formation, and acid chloride generation without the deprotection step required for the chloromethyl ester analog (0 HBD, 2 HBA, TPSA = 26.3 Ų) [1][2]. This functional group distinction has practical synthetic consequences: direct HATU- or EDC-mediated amide coupling of the free acid to amine nucleophiles proceeds without prior ester hydrolysis, saving one synthetic step. Conversely, the ester form's lower TPSA (26.3 vs. 37.3 Ų) and absence of HBD make it more suitable for applications requiring enhanced membrane permeability, such as in prodrug strategies where the ester is hydrolyzed in vivo [3]. The rotatable bond count also differs: 2 for the free acid vs. 3 for the ester, reflecting the additional degrees of conformational freedom in the ester side chain [1][2].

Amide bond formation Salt screening Carboxylic acid reactivity Hydrogen bonding

Optimal Procurement and Application Scenarios for 1-(Chloromethyl)cyclohexane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Sequential Bifunctional Derivatization: Carboxylic Acid First, Chloromethyl Second

When a synthetic route requires first derivatizing the carboxylic acid (e.g., amide coupling with a complex amine fragment, or formation of an acyl chloride for subsequent reactions) while preserving the electrophilic halomethyl group for a later-stage nucleophilic displacement, the chloromethyl compound is the preferred choice over the bromomethyl analog. The ~30–100× lower SN2 reactivity of the C–Cl bond relative to C–Br provides a wider operational window, minimizing competing alkylation during the initial carboxyl activation step. This scenario is particularly relevant in the synthesis of LPA1 receptor antagonist scaffolds, where cyclohexane acid derivatives bearing a functionalized 1-position are key intermediates (see patent class for cyclohexane acid LPA receptor inhibitors [1]).

Multi-Kilogram Intermediate Synthesis Requiring Optimized Atom Economy and Waste Reduction

For process chemistry campaigns at kilogram scale or larger, the 25.2% lower molecular weight of the chloromethyl compound (176.64 vs. 221.09 g/mol) and the 2.25× lighter leaving group mass (Cl⁻ = 35.45 vs. Br⁻ = 79.90 g/mol) translate to measurably lower raw material procurement costs per mole of intermediate and reduced halogenated waste mass requiring disposal [1]. The lower toxicity classification (absence of H301 vs. the ester analog) may further reduce shipping and handling surcharges.

Medicinal Chemistry Library Synthesis: Balanced Lipophilicity for Drug-Like Property Space

When the chloromethyl compound is employed as a scaffold for library synthesis—where the halomethyl group serves as a diversification handle for introducing diverse amine, thiol, or carbon nucleophiles—the XLogP3-AA of 2.3 positions derived products within the optimal lipophilicity range for oral bioavailability (LogP 1–3 per Lipinski guidelines) [1]. In contrast, analogous libraries constructed from the bromomethyl starting material (XLogP3-AA = 2.5) trend toward the upper boundary of acceptable lipophilicity, while the hydroxymethyl (1.0) and aminomethyl (-1.5) analogs yield final compounds with suboptimal partitioning characteristics [2].

Direct Salt Screening and Crystallization Studies Without Prior Deprotection

The free carboxylic acid functionality (1 HBD) enables direct salt formation with pharmaceutically acceptable counterions (e.g., sodium, potassium, meglumine, lysine) without the preliminary ester hydrolysis required for the chloromethyl ester form [1]. This direct salt screening capability is valuable in pre-formulation studies where the physicochemical properties (solubility, hygroscopicity, thermal stability) of the cyclohexane intermediate salt need to be characterized prior to full API development. The one-step savings in salt preparation can accelerate early-stage solid-form screening timelines.

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